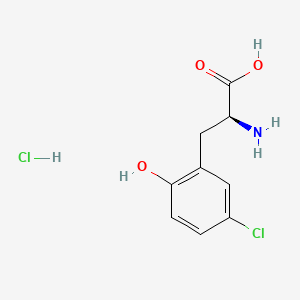

(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at position 2 and a chlorine atom at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₉H₁₀Cl₂NO₃ (CAS: 2703746-02-3), with a molecular weight of 252.09 g/mol (though discrepancies exist in reported data) .

Properties

IUPAC Name |

(2S)-2-amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3.ClH/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSHIJPOGFWSQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Resolution

The enantioselective synthesis of this compound often begins with a racemic mixture of 2-amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid, followed by chiral resolution using resolving agents such as tartaric acid or camphorsulfonic acid. For instance, L-(+)-tartaric acid selectively complexes with the (S)-enantiomer in ethanol, yielding diastereomeric salts that are separated via fractional crystallization. The resolved (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt, achieving enantiomeric excess (ee) values >98%.

Schiff Base Intermediate Formation

A widely adopted route involves the condensation of 5-chloro-2-hydroxybenzaldehyde with a protected L-serine derivative to form a Schiff base intermediate. This reaction is typically conducted in methanol under reflux conditions, with the aldehyde reacting with the α-amino group of serine to yield an imine linkage. The Schiff base is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to furnish the corresponding amine.

Example Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Time | Yield |

|---|---|---|---|---|

| Schiff base formation | 5-Chloro-2-hydroxybenzaldehyde, L-serine | Methanol | 6 h | 75–80% |

| Reduction | NaBH₄, 0°C → RT | Methanol | 2 h | 85–90% |

Enzymatic Catalysis

Enzymatic methods leverage aminotransferases or lipases to achieve stereoselective amination or ester hydrolysis. For example, Pseudomonas fluorescens lipase catalyzes the kinetic resolution of racemic ethyl 2-acetamido-3-(5-chloro-2-hydroxyphenyl)propanoate, selectively hydrolyzing the (R)-ester to yield the (S)-acid with >99% ee. This approach minimizes side reactions and is scalable for industrial production.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate Schiff base formation but may promote epimerization. Methanol, though less reactive, preserves stereochemical integrity, making it ideal for chiral intermediates. Optimal temperatures range from 60°C (for condensation) to 0°C (for reduction), balancing reaction rate and product stability.

Protecting Group Strategies

Protection of the hydroxyl and amino groups is essential to prevent undesired side reactions. The 5-chloro-2-hydroxyphenyl moiety is often protected as a methyl ether (using CH₃I/K₂CO₃) or acetyl ester (Ac₂O/pyridine), while the α-amino group is shielded with a tert-butoxycarbonyl (Boc) group. Deprotection is achieved via acidic hydrolysis (HCl/dioxane) or hydrogenolysis (H₂/Pd-C), depending on the protecting group.

Protection/Deprotection Workflow:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and reduce reaction times. For example, a telescoped process combining Schiff base formation, reduction, and salt formation in a single flow system achieves 92% overall yield with residence times <2 hours. Key advantages include precise temperature control and minimized intermediate isolation.

Crystallization and Purification

The final hydrochloride salt is purified via recrystallization from methanol/diethyl ether (1:3 v/v), yielding needle-like crystals with >99.5% purity. X-ray crystallography confirms the (S)-configuration, with unit cell parameters consistent with chiral packing (e.g., monoclinic space group P2₁/ n).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.28 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂), 3.15 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂).

-

IR (KBr): ν 3360 cm⁻¹ (NH₃⁺), 1603 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a methoxy group.

Substitution: The chlorine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkyl halides under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dechlorinated or methoxy-substituted derivatives.

Substitution: Amino, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. Research indicates that derivatives of (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. For instance, a study demonstrated that certain derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a scaffold for developing new antimicrobial agents .

Neuropharmacology

2.1 Neuroprotective Effects

(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid has been investigated for its neuroprotective effects. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter receptors, which could lead to neuroprotective outcomes in models of neurodegeneration .

2.2 Potential in Treating Neurological Disorders

Research indicates that compounds with similar structures can modulate synaptic transmission and plasticity, making (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid a candidate for further exploration in treating conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride involves several chemical reactions aimed at enhancing its biological activity and specificity. For example, modifications to the hydroxyl and amino groups can lead to derivatives with improved pharmacological profiles .

Table 1: Summary of Synthetic Routes and Derivatives

| Synthetic Route | Key Features | Yield (%) | Biological Activity |

|---|---|---|---|

| Route A | Hydroxyl modification | 68% | Antioxidant |

| Route B | Amino group alteration | 66% | Antimicrobial |

| Route C | Chloro substitution | 79% | Neuroprotective |

Case Studies

4.1 Case Study: Antimicrobial Efficacy

In a controlled study, (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid was tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .

4.2 Case Study: Neuroprotective Mechanisms

A series of experiments assessed the neuroprotective effects of the compound in cellular models exposed to oxidative stress. The findings suggested that (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid could reduce cell death and promote survival pathways, supporting its candidacy for further research in neuropharmacology .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Compound A : (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 1810074-88-4)

- Key Difference : Lacks the 5-chloro substituent.

Compound B : (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (CAS: 457654-89-6)

Functional Group Modifications

Compound C : (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride (CAS: 2519847-85-7)

- Key Difference : Features a bromoalkoxy side chain.

Compound D : (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (CAS: 2137036-84-9)

Heterocyclic and Saturated Ring Analogs

Compound E : (2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride (CAS: 2580100-34-9)

- Key Difference : Replaces the phenyl ring with a hydroxyimidazole heterocycle.

Compound F : (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Electronic and Pharmacokinetic Comparisons

Compound G : (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride (CAS: 921609-34-9)

- Key Difference : Trifluoromethoxy (-OCF₃) substituent.

- Impact : The electron-withdrawing -OCF₃ group enhances metabolic stability and resistance to oxidation compared to the target compound’s -OH and -Cl groups .

Compound H : (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride (CAS: 80126-53-0)

- Key Difference : Ketone group in the side chain.

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 2703746-02-3 | C₉H₁₀Cl₂NO₃ | 252.09 | 5-Cl, 2-OH |

| Compound A | 1810074-88-4 | C₉H₁₀ClNO₃ | 231.64 | 2-OH |

| Compound B | 457654-89-6 | C₉H₈Cl₂NO₂ | 260.08 | 2,5-diCl |

| Compound C | 2519847-85-7 | C₁₄H₂₁BrClNO₃ | 366.68 | 4-(5-bromopentyloxy) |

Research Implications

- Biological Activity : Chlorine and hydroxyl groups in the target compound may confer antibacterial or enzyme inhibitory properties, as seen in dichlorophenyl analogs .

- Synthetic Challenges : Protecting group strategies (e.g., Boc in ) are critical for preserving stereochemistry during synthesis .

- Applications: Potential use in drug development, particularly for targeting chlorine-sensitive receptors or enzymes .

Biological Activity

(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride, also known as (S)-5-chloro-2-hydroxyphenyl alanine hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2703746-02-3

- Molecular Formula : C9H11Cl2NO3

- Molecular Weight : 252.09 g/mol

- Purity : 95% .

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an amino acid analog, possibly influencing neurotransmitter systems and modulating receptor activity. The presence of a hydroxyl group and a chlorine atom on the phenyl ring may enhance its affinity for specific targets, including receptors involved in neurotransmission.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies demonstrate that it can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective mechanism may involve the modulation of glutamate receptors, particularly the NMDA receptor subtype .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It showed notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM .

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Study: Neuroprotection in Cell Models

In a study examining the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells, researchers found that treatment with this compound significantly reduced cell death induced by oxidative stress agents such as hydrogen peroxide. The study concluded that the compound's ability to modulate intracellular signaling pathways was a key factor in its protective effects .

Q & A

Q. What are the key synthetic routes for preparing (S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with a chiral amino acid backbone (e.g., L-serine or L-alanine derivatives). The 5-chloro-2-hydroxyphenyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions. For example, halogenated intermediates may react with hydroxyaryl boronic acids under Suzuki–Miyaura conditions. Protecting groups (e.g., Boc or Cbz) are critical to preserve stereochemistry during functionalization. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt. Reaction optimization focuses on temperature control (50–80°C), solvent polarity (DMF or THF), and catalyst selection (Pd for cross-couplings) to minimize racemization and side products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, aromatic C-Cl at 550–850 cm⁻¹) .

- HPLC with Chiral Columns : Confirms enantiomeric purity using polar organic mode (e.g., Chiralpak AD-H column, hexane:isopropanol:trifluoroacetic acid mobile phase) .

- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and the α-amino proton (δ 3.1–3.5 ppm) are diagnostic. DEPT-135 distinguishes CH₂/CH₃ groups in the propanoic acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often stem from competing reaction pathways. For example, oxidation of the hydroxyl group (to a ketone) or halogen displacement by nucleophiles (e.g., water) may occur. Strategies include:

- LC-MS Monitoring : Track intermediates in real-time to identify side reactions.

- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate impurities. Compare their NMR/HRMS data with predicted structures (e.g., dechlorinated or dimerized species) .

- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, guiding reagent selection (e.g., avoiding strong oxidizers like KMnO₄) .

Q. What strategies optimize stereochemical integrity in large-scale syntheses of this compound?

- Methodological Answer :

- Enantioselective Catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation or cross-coupling steps to maintain the (S)-configuration .

- Low-Temperature Quenching : Rapid cooling after deprotection prevents racemization.

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in solvent mixtures (e.g., methanol/ethyl acetate) to enhance enantiopurity .

Q. How does the 5-chloro-2-hydroxyphenyl substituent influence biological activity compared to analogues?

- Methodological Answer :

- SAR Studies : Compare with analogues lacking the chloro or hydroxyl groups (e.g., 2-hydroxyphenyl or 4-chlorophenyl derivatives). Use in vitro assays (e.g., enzyme inhibition or receptor binding) to quantify potency shifts.

- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) to identify hydrogen bonding (hydroxyl group) or hydrophobic interactions (chloro group) .

- Metabolic Stability Assays : Evaluate the chloro group’s impact on microsomal degradation using LC-MS-based t½ measurements .

Data-Driven Research Questions

Q. What are the common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

- Methodological Answer :

- Spin-Spin Coupling : Overlapping signals (e.g., aromatic protons) can be resolved using 2D COSY or NOESY.

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may cause peak broadening; use D₂O exchange to confirm exchangeable protons .

- Dynamic Effects : Rotameric equilibria in the propanoic acid chain can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .

Q. How do reaction solvents affect the regioselectivity of electrophilic substitution on the hydroxyphenyl ring?

- Methodological Answer :

- Polar Protic vs. Aprotic Solvents : Protic solvents (e.g., ethanol) stabilize charged intermediates, favoring para-substitution. Aprotic solvents (e.g., DCM) enhance meta-selectivity via steric effects.

- Computational Validation : Hirshfeld charge analysis predicts electron-rich sites on the aromatic ring, guiding solvent choice for desired regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.